Product packaging for 1-(2-Bromopropanoyl)-2-methylpiperidine(Cat. No.:CAS No. 81042-13-9)

1-(2-Bromopropanoyl)-2-methylpiperidine

Cat. No.: B3038218
CAS No.: 81042-13-9
M. Wt: 234.13 g/mol
InChI Key: ODMJVSPHJAURSZ-UHFFFAOYSA-N
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Description

Contextualization of N-Acyl Piperidine (B6355638) Derivatives in Contemporary Organic Chemistry

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, alkaloids, and pharmaceuticals. wikipedia.org Its prevalence underscores its importance as a privileged scaffold in medicinal chemistry and organic synthesis. N-acyl piperidines, which are piperidine derivatives where the nitrogen atom is part of an amide functional group, represent a significant subclass with diverse applications. nih.gov The acylation of the piperidine nitrogen modulates the compound's electronic and steric properties, influencing its reactivity, conformational preferences, and biological activity.

N-acyl piperidine derivatives are integral to the synthesis of complex molecules and are often used as chiral auxiliaries in asymmetric synthesis. researchgate.net The development of novel methods for the regio- and diastereoselective synthesis of highly substituted piperidines continues to be an active area of research, driven by the need for new therapeutic agents. nih.govnih.govacs.org The functionalization of the N-acyl side chain provides a versatile handle for introducing further chemical complexity and for preparing libraries of compounds for structure-activity relationship studies. acs.org

Significance of α-Halo Amides as Versatile Synthetic Intermediates

α-Halo amides are a class of organic compounds characterized by a halogen atom attached to the carbon adjacent to the amide carbonyl group. fiveable.me This structural feature renders them highly valuable as versatile intermediates in organic synthesis. nih.gov The presence of the electron-withdrawing amide group and the halogen atom on the same carbon (the α-carbon) activates this position for various chemical transformations. fiveable.me

The primary significance of α-halo amides lies in their utility as electrophiles in nucleophilic substitution reactions. The carbon-halogen bond is susceptible to cleavage by a wide range of nucleophiles, including amines, alcohols, and carbanions, enabling the formation of new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds. nih.govbohrium.com This reactivity is fundamental to the synthesis of more complex molecules, such as α-amino amides, α-hydroxy amides, and various heterocyclic systems. nih.govacs.org Furthermore, α-halo amides can participate in radical reactions and rearrangements, further expanding their synthetic utility. bohrium.comrsc.org Their ability to serve as precursors to α-amidyl radicals and to engage in cross-coupling reactions has made them indispensable tools for modern synthetic chemists. bohrium.com

Structural Features and Stereochemical Complexity of 1-(2-Bromopropanoyl)-2-methylpiperidine

The compound this compound is defined by the covalent linkage of a 2-methylpiperidine (B94953) ring to a 2-bromopropanoyl group via an amide bond. Its structure inherently possesses significant complexity arising from multiple stereogenic centers and conformational isomerism.

Key Structural and Stereochemical Features:

FeatureDescriptionImplication
Piperidine Ring A six-membered saturated heterocycle containing a nitrogen atom. The ring typically adopts a chair conformation. nih.govThe ring provides a robust, three-dimensional scaffold.
α-Carbon (Piperidine) The carbon atom at the 2-position of the piperidine ring, bonded to a methyl group, is a stereocenter.It can exist in either an (R) or (S) configuration.
α-Carbon (Propanoyl) The carbon atom at the 2-position of the propanoyl group, bonded to the bromine atom, is also a stereocenter.It can exist in either an (R) or (S) configuration.
Amide Bond The C(O)-N bond connecting the two fragments has partial double-bond character, leading to restricted rotation.This restriction creates rotational isomers (atropisomers) and influences the overall molecular shape. cdnsciencepub.com
Conformational Bias Due to steric interactions between the acyl group and the C2-methyl group (A(1,3) strain), the methyl group on the piperidine ring is often forced into an axial position. nih.govresearchgate.netThis preference for the axial conformer is a key determinant of the molecule's three-dimensional structure. acs.org

The presence of two stereocenters means that this compound can exist as a mixture of four possible stereoisomers: two pairs of enantiomers which are diastereomeric to each other.

Possible Stereoisomers of this compound:

StereoisomerConfiguration at Piperidine C2Configuration at Propanoyl C2Relationship
1(R)(R)Enantiomer of (S,S)
2(S)(S)Enantiomer of (R,R)
3(R)(S)Enantiomer of (S,R)
4(S)(R)Enantiomer of (R,S)

The synthesis of this compound without chiral control would result in a mixture of these diastereomers, each potentially having different physical properties and reactivity.

Scope and Research Imperatives for this compound

Given its structural features, this compound represents a valuable, though underexplored, chemical entity. The primary research imperative is to investigate its utility as a synthetic intermediate. The reactive α-bromo amide functionality serves as a key site for introducing a wide variety of substituents via nucleophilic displacement of the bromide ion. This would allow for the synthesis of a diverse library of N-acyl-2-methylpiperidine derivatives with potential applications in medicinal chemistry and materials science.

A second area for investigation is its application in diastereoselective synthesis. By using an enantiomerically pure form of 2-methylpiperidine as a starting material, the piperidine ring could act as a chiral auxiliary. The inherent chirality could influence the stereochemical outcome of reactions at the α-carbon of the propanoyl chain or at other positions, allowing for the controlled synthesis of complex chiral molecules.

Further research should also focus on the detailed conformational analysis of its various diastereomers. Understanding the preferred three-dimensional structures is crucial for designing stereoselective reactions and for predicting how these molecules might interact with biological targets. cdnsciencepub.comingentaconnect.com The synthesis and characterization of each individual stereoisomer would be a critical step toward unlocking the full potential of this versatile compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16BrNO B3038218 1-(2-Bromopropanoyl)-2-methylpiperidine CAS No. 81042-13-9

Properties

IUPAC Name

2-bromo-1-(2-methylpiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO/c1-7-5-3-4-6-11(7)9(12)8(2)10/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMJVSPHJAURSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies of 1 2 Bromopropanoyl 2 Methylpiperidine

Approaches to 2-Methylpiperidine (B94953) Ring Construction

The formation of the 2-methylpiperidine ring is the pivotal step in the synthesis of 1-(2-Bromopropanoyl)-2-methylpiperidine. The chosen synthetic route depends on factors such as desired stereochemistry, available starting materials, and scalability.

Cyclization Strategies for Piperidine (B6355638) Scaffolds

These methods involve the formation of the six-membered nitrogen-containing ring from a linear precursor through the creation of one or more carbon-nitrogen or carbon-carbon bonds.

Intramolecular cyclization is a powerful strategy where a suitably functionalized linear molecule is induced to form the piperidine ring. Several distinct reaction types are employed for this purpose.

Aza-Prins Cyclization : This reaction involves the acid-catalyzed cyclization of a homoallylic amine with an aldehyde. researchgate.netthieme-connect.com The process forms a key intermediate that leads to the formation of substituted piperidines, often with high diastereoselectivity. thieme-connect.comacs.org The versatility of this method allows for the synthesis of complex piperidine alkaloids. thieme-connect.com The reaction proceeds through an iminium intermediate which undergoes a 6-endo-trig cyclization. researchgate.net

Radical Cyclization : These reactions utilize radical intermediates to form the heterocyclic ring. nih.govmdpi.com For instance, the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can produce 2,4-disubstituted piperidines. nih.govacs.org The choice of radical initiator and hydrogen atom donor, such as tributyltin hydride or the less toxic tris(trimethylsilyl)silane, can significantly influence the reaction's yield and diastereoselectivity. nih.govacs.org Photoredox catalysis has also emerged as a mild and efficient way to generate the necessary radical species for spirocyclic piperidine synthesis. nih.gov

Intramolecular Michael Addition : Also known as an intramolecular aza-Michael reaction, this method involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl group within the same molecule. nih.govntu.edu.sg This strategy is highly effective for constructing the piperidine ring and has been used in the synthesis of various substituted piperidines. ntu.edu.sgacs.org The reaction can be catalyzed by bases or organocatalysts to achieve enantioselectivity. nih.gov

Ring-Closing Metathesis (RCM) : RCM has become a prominent method for synthesizing cyclic compounds, including piperidines. semanticscholar.org This reaction typically uses ruthenium-based catalysts, such as Grubbs' catalysts, to form a carbon-carbon double bond within a diene-containing precursor, thus closing the ring. acs.orgsemanticscholar.org The resulting unsaturated piperidine (a tetrahydropyridine) can then be hydrogenated to yield the saturated piperidine scaffold. This method is valued for its high functional group tolerance. acs.orgsemanticscholar.org

Table 1: Overview of Intramolecular Cyclization Strategies for Piperidine Synthesis This table is interactive. You can sort and filter the data.

Reaction Type Typical Precursor Key Features Citations
Aza-Prins Cyclization Homoallylic amine and an aldehyde Acid-catalyzed; often highly diastereoselective. researchgate.netthieme-connect.comacs.org
Radical Cyclization Alkenyl or alkynyl amine with a radical initiator Can form complex structures; stereoselectivity depends on reagents. nih.govmdpi.comnih.govacs.org
Michael Addition N-tethered α,β-unsaturated ester, ketone, or nitrile Base or organocatalyst-mediated; good for stereocontrol. nih.govntu.edu.sg

| Ring-Closing Metathesis | Diene-containing amine or amide | Uses Ru-catalysts; high functional group tolerance; forms an unsaturated ring. | acs.orgsemanticscholar.org |

Intermolecular strategies construct the piperidine ring by bringing together two or more separate molecular fragments. These methods often involve tandem or multi-component reactions. One prominent example is the use of two-component reactions, such as [5+1] annulations, where a five-atom component reacts with a one-atom component to form the six-membered ring. nih.gov Another powerful intermolecular approach is the three-component vinylogous Mannich-type reaction, which can assemble multi-substituted chiral piperidines in a stereoselective manner, mimicking biosynthetic pathways. rsc.org

Reductive Pathways from Pyridine (B92270) Derivatives

An alternative and widely used approach to piperidine synthesis involves the reduction of a pre-existing pyridine ring. For the synthesis of 2-methylpiperidine, the readily available starting material is 2-methylpyridine, also known as 2-picoline.

Catalytic Hydrogenation : This is a classic and industrially significant method for reducing pyridines. It involves the use of molecular hydrogen (H₂) under pressure in the presence of a heterogeneous metal catalyst. nih.govresearchgate.net Common catalysts include platinum oxide (PtO₂), rhodium on carbon (Rh/C), palladium on carbon (Pd/C), and ruthenium-based catalysts. researchgate.net The reaction conditions, such as temperature, pressure, and catalyst choice, can be optimized to achieve high conversion and selectivity for the desired piperidine. researchgate.net

Transfer Hydrogenation : As a safer and often more operationally simple alternative to using high-pressure hydrogen gas, transfer hydrogenation employs other molecules as the hydrogen source. Common hydrogen donors include formic acid (often in an azeotropic mixture with triethylamine), isopropanol, or ethanol. rsc.orgliv.ac.uk Rhodium and iridium complexes are particularly effective catalysts for this transformation, allowing the reduction to proceed under milder conditions. rsc.orgliv.ac.uk

Table 2: Selected Catalytic Systems for the Reduction of Pyridine Derivatives This table is interactive. You can sort and filter the data.

Method Catalyst Hydrogen Source Key Features Citations
Catalytic Hydrogenation Ru-Pd/Ac, Ru-Pt/γ-Al₂O₃ H₂ gas High activity and selectivity, can achieve 100% conversion. researchgate.net
Catalytic Hydrogenation Heterogeneous catalysts (PtO₂, Rh/C, Pd/C) H₂ gas Well-established, requires high pressure, low catalyst activity sometimes. nih.govresearchgate.net
Transfer Hydrogenation [Cp*RhCl₂]₂ / KI HCOOH-Et₃N Mild conditions (40°C), low catalyst loading, high chemoselectivity. liv.ac.uk

| Transfer Hydrogenation | Iridium complexes | Ethanol | Uses a renewable hydrogen source. | rsc.org |

Achieving enantiomerically pure or enriched chiral piperidines is a significant goal, given their prevalence in pharmaceuticals. The direct asymmetric hydrogenation of pyridines is challenging due to the aromaticity of the ring and potential catalyst poisoning by the nitrogen atom. dicp.ac.cn A successful strategy to overcome this involves the quaternization of the pyridine nitrogen with an alkyl group (e.g., benzyl) to form a pyridinium (B92312) salt. This activation facilitates reduction. nih.govliverpool.ac.uk

The asymmetric reduction of these pyridinium salts can be achieved using chiral transition-metal catalysts, typically based on iridium or rhodium, coordinated to chiral ligands. nih.govliverpool.ac.uk This approach can provide high levels of enantioselectivity. nih.gov An alternative method is rhodium-catalyzed reductive transamination, where a chiral primary amine is introduced under reducing conditions. This process transfers chirality to the piperidine ring as it is formed, resulting in excellent diastereo- and enantioselectivities. dicp.ac.cnresearchgate.net

Table 3: List of Chemical Compounds

Compound Name
This compound
2-Methylpiperidine
2-Picoline (2-Methylpyridine)
2,4-disubstituted piperidines
Acetic acid
Aldehyde
Benzyl bromide
Carbon
Ethanol
Formic acid
Homoallylic amine
Hydrogen
Iridium
Isopropanol
Palladium
Platinum oxide
Pyridine
Pyridinium salt
Rhodium
Ruthenium
Spirocyclic piperidines
Tributyltin hydride
Triethylamine

Biocatalytic and Chemo-Enzymatic Routes to Chiral Piperidines

The synthesis of the chiral 2-methylpiperidine backbone, a critical precursor, can be achieved through environmentally benign biocatalytic and chemo-enzymatic methods. These approaches utilize enzymes to perform highly selective chemical transformations, offering significant advantages in producing enantiomerically pure compounds. nih.gov

Chemo-enzymatic strategies combine chemical synthesis with biocatalysis to access complex chiral molecules. nih.gov For instance, a versatile chemo-enzymatic dearomatization of activated pyridines can produce a range of stereo-enriched substituted piperidines. nih.gov This process may involve a stereoselective one-pot cascade using an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into precisely configured chiral piperidines. nih.gov Another approach involves the use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), to catalyze multicomponent reactions that yield clinically valuable piperidine derivatives in high yields. rsc.org The use of whole-cell biocatalysts containing enzymes like monooxygenases or hydrolytic enzymes also represents a viable route for the resolution of racemic compounds or the asymmetric synthesis of chiral piperidine intermediates. nih.gov

These enzymatic methods provide access to enantiopure building blocks like (R)- or (S)-2-methylpiperidine, which are essential for the subsequent stereoselective synthesis of the final target compound. confex.com

Elaboration with the 2-Bromopropanoyl Moiety

Once the 2-methylpiperidine ring is obtained, the next crucial step is the introduction of the 2-bromopropanoyl group. This is typically achieved through N-acylation, either directly with a pre-brominated acylating agent or by first acylating with a propanoyl group and then performing a subsequent α-bromination.

Direct N-Acylation of 2-Methylpiperidine with 2-Bromopropionyl Halides

The most direct method for synthesizing this compound is the N-acylation of 2-methylpiperidine with a 2-bromopropionyl halide, such as 2-bromopropionyl chloride. nbinno.com This reaction is a nucleophilic acyl substitution where the secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.

This method is efficient for creating the fundamental structure of the target molecule. When starting with racemic 2-methylpiperidine, this reaction yields a mixture of diastereomers due to the presence of two chiral centers.

Table 1: Direct N-Acylation Reaction

Reactant 1 Reactant 2 Conditions Product

α-Bromination of 1-Propanoyl-2-methylpiperidine Precursors

An alternative, two-step strategy involves first synthesizing the non-brominated amide, 1-propanoyl-2-methylpiperidine, and then introducing the bromine atom at the alpha position of the propanoyl group.

The Hell-Volhard-Zelinskii (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids. byjus.comalfa-chemistry.com In the context of synthesizing the target compound, this reaction is used to prepare the acylating agent. Propionic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). nrochemistry.commasterorganicchemistry.com This process converts the carboxylic acid into an intermediate acyl bromide, which then tautomerizes to its enol form. masterorganicchemistry.comlibretexts.org The enol subsequently reacts with bromine to yield 2-bromopropionyl bromide. libretexts.org This α-bromo acyl bromide can then be used to acylate 2-methylpiperidine, as described in section 2.2.1.

The reaction conditions for the HVZ reaction are often harsh, requiring high temperatures. byjus.comnrochemistry.com The initial product is the α-halo acyl halide, which is highly reactive towards nucleophiles like amines. nrochemistry.com

Direct α-bromination of the pre-formed 1-propanoyl-2-methylpiperidine amide offers another synthetic route. While direct bromination of amides can be challenging compared to ketones, selective methods have been developed. Reagents such as N-Bromosuccinimide (NBS), often in the presence of an acid catalyst or a radical initiator, can be used to selectively introduce a bromine atom at the α-carbon of the amide's acyl group. researchgate.net This approach avoids handling the highly reactive 2-bromopropionyl halides directly. The selectivity of the bromination is crucial to avoid unwanted side reactions, such as bromination on the piperidine ring.

Table 2: α-Bromination of Amide Precursor

Precursor Reagent Conditions Product

Stereoselective Synthesis of this compound

The target compound possesses two stereocenters: one at the C2 position of the piperidine ring and one at the C2 position of the propanoyl moiety. This results in four possible stereoisomers: (2R, 2'R), (2S, 2'S), (2R, 2'S), and (2S, 2'R). Stereoselective synthesis aims to produce a single desired stereoisomer.

A common strategy involves using a chiral starting material, a concept known as a "chiral pool" synthesis. By starting with an enantiomerically pure form of 2-methylpiperidine, such as (S)-2-methylpiperidine, the stereochemistry of the first chiral center is already defined. The subsequent N-acylation with racemic 2-bromopropionyl chloride will then produce a mixture of only two diastereomers: (S, R)-1-(2-bromopropanoyl)-2-methylpiperidine and (S, S)-1-(2-bromopropanoyl)-2-methylpiperidine. These diastereomers have different physical properties and can often be separated using techniques like column chromatography.

Further control can be exerted through diastereoselective reactions, where the existing stereocenter on the piperidine ring influences the stereochemical outcome of the subsequent bromination step. For example, the α-bromination of a chiral precursor like (S)-1-propanoyl-2-methylpiperidine could proceed with a preference for one of the two possible diastereomeric products. clockss.org The study of analogous systems has shown that such diastereoselective transformations are feasible. clockss.org Additionally, organocatalytic methods have been developed for the enantioselective α-bromination of aldehydes and ketones, which could potentially be adapted for amide substrates. rsc.org

Control of Piperidine Ring Stereochemistry

The stereochemistry of the piperidine ring in this compound is determined by the chirality of the starting material, 2-methylpiperidine. The synthesis of enantiomerically pure or enriched 2-methylpiperidine is therefore a crucial first step in controlling the final product's stereochemistry.

One common approach to obtaining enantiopure 2-methylpiperidine is through the resolution of a racemic mixture . This can be achieved by forming diastereomeric salts with a chiral resolving agent. wikipedia.org For instance, racemic 2-methylpiperidine can be treated with an enantiomerically pure chiral acid, such as tartaric acid derivatives or camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.orggoogle.com These salts often exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of 2-methylpiperidine can be recovered by treatment with a base.

Another strategy involves the asymmetric synthesis of 2-methylpiperidine . This can be accomplished through various methods, including the use of chiral catalysts or starting from a chiral precursor. For example, biocatalytic methods employing enzymes can convert achiral starting materials into chiral piperidines with high enantiomeric excess. acs.org Additionally, synthetic routes starting from chiral materials, such as amino acids, can be employed to construct the chiral piperidine ring. researchgate.net The hydrogenation of substituted pyridines can also lead to diastereomerically enriched methyl-substituted pipecolinates, which can be further converted to the desired 2-methylpiperidine enantiomer. nih.gov

The choice of method for obtaining enantiopure 2-methylpiperidine will depend on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the required level of enantiomeric purity.

Stereocontrol at the α-Carbon of the Acyl Moiety

Once an enantiomerically pure or enriched form of 2-methylpiperidine is obtained, the next challenge is to control the stereochemistry at the α-carbon of the 2-bromopropanoyl group during the acylation step. The reaction of a chiral amine, such as (R)- or (S)-2-methylpiperidine, with racemic 2-bromopropanoyl chloride or bromide will typically result in a mixture of two diastereomers.

Diastereoselective acylation can be influenced by the existing stereocenter in the 2-methylpiperidine. The chiral environment of the amine can create a facial bias for the approach of the acylating agent, leading to a preferential formation of one diastereomer over the other. The degree of diastereoselectivity can be influenced by reaction conditions such as the solvent, temperature, and the presence of additives. pacific.eduresearchgate.net For instance, the use of certain amines as catalysts or additives has been shown to influence and even reverse the diastereoselectivity of acylation reactions in some systems. pacific.eduresearchgate.net

To achieve higher levels of stereocontrol, an enantiomerically pure 2-bromopropanoylating agent can be used. Enantiopure 2-bromopropanoic acid can be synthesized from readily available chiral starting materials like alanine, or through the resolution of racemic 2-bromopropanoic acid. semanticscholar.org The reaction of enantiopure 2-methylpiperidine with an enantiopure 2-bromopropanoyl halide will yield a single, well-defined diastereomer of this compound.

The following table illustrates the expected diastereomeric ratios from the acylation of (R)-2-methylpiperidine under different hypothetical conditions.

Acylating AgentConditionsExpected Diastereomeric Ratio ((2R, 2'R) : (2R, 2'S))
Racemic 2-bromopropanoyl chlorideStandard~1:1
Racemic 2-bromopropanoyl chlorideWith chiral catalyst/additivePotentially > 1:1 (e.g., 3:1 to 10:1)
(R)-2-bromopropanoyl chlorideStandard>99:1
(S)-2-bromopropanoyl chlorideStandard<1:99

Strategies for Diastereomeric and Enantiomeric Enrichment

When the synthesis of this compound results in a mixture of diastereomers, separation and enrichment techniques are necessary to isolate the desired stereoisomer.

Chromatographic methods are highly effective for the separation of diastereomers. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, is a powerful tool for both analytical and preparative-scale separations of stereoisomers. researchgate.netnih.govnih.gov The different spatial arrangements of the diastereomers lead to differential interactions with the stationary phase, allowing for their separation. Normal-phase and reversed-phase HPLC can also be effective for separating diastereomers, with the choice of method depending on the polarity and structural features of the compounds. researchgate.net

Fractional crystallization can also be employed for the separation of diastereomers, provided they exhibit sufficient differences in their crystal packing and solubility. This method is often more cost-effective for large-scale separations.

Kinetic resolution represents another strategy for enantiomeric and diastereomeric enrichment. nih.gov This technique involves the differential reaction of the stereoisomers with a chiral reagent or catalyst, where one stereoisomer reacts faster than the other. For example, in a kinetic resolution of racemic 2-methylpiperidine via acylation, a chiral acylating agent can be used to selectively acylate one enantiomer, leaving the other enantiomer unreacted and thus enriched. nih.gov This approach can be applied to enrich a specific stereoisomer of this compound from a mixture.

The following table provides a summary of potential enrichment strategies and their expected outcomes.

StrategyPrincipleExpected Outcome
High-Performance Liquid Chromatography (HPLC)Differential interaction with a stationary phase. researchgate.netnih.govHigh purity separation of diastereomers.
Fractional CrystallizationDifferential solubility of diastereomeric salts or the compounds themselves. wikipedia.orgEnrichment of the less soluble diastereomer.
Kinetic ResolutionDifferential reaction rates of stereoisomers with a chiral reagent. nih.govEnrichment of the less reactive stereoisomer.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the α-Bromo Amide Functionality in 1-(2-Bromopropanoyl)-2-methylpiperidine

The presence of a bromine atom on the carbon adjacent (α-position) to the amide carbonyl group introduces a site of high reactivity, making it susceptible to a variety of chemical transformations.

The carbon atom bonded to the bromine is a secondary electrophilic center, making it a prime site for nucleophilic substitution reactions. These reactions can proceed through either an SN1 or SN2 mechanism, with the operative pathway being dependent on factors such as the nature of the nucleophile, the solvent, and the reaction temperature. youtube.comkhanacademy.org

SN2 Pathway: This pathway involves a one-step, concerted mechanism where the nucleophile attacks the electrophilic α-carbon from the side opposite to the bromine leaving group (backside attack). youtube.com This process leads to an inversion of stereochemistry at the chiral center. Strong, less sterically hindered nucleophiles and polar aprotic solvents favor the SN2 mechanism. youtube.comkhanacademy.org For this compound, reaction with nucleophiles like azide, cyanide, or primary amines would likely proceed via this pathway.

SN1 Pathway: An SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate after the departure of the bromide ion. youtube.comyoutube.com This intermediate is planar, and the nucleophile can attack from either face, leading to a racemic or diastereomeric mixture of products. The SN1 pathway is favored by weak nucleophiles, polar protic solvents (which can stabilize the carbocation intermediate), and substrates that can form stable carbocations. youtube.comkhanacademy.org While the secondary carbocation that would form from this compound is not as stable as a tertiary one, this pathway can compete with the SN2 mechanism under appropriate conditions.

The α-bromo amide is particularly reactive in SN2 reactions because the adjacent carbonyl group can stabilize the transition state. libretexts.org This makes α-halo amides valuable precursors for the synthesis of α-amino amides and other α-substituted derivatives. nih.gov

Table 1: Factors Influencing Nucleophilic Substitution Pathways

Factor SN1 Pathway SN2 Pathway
Substrate Favored by tertiary > secondary Favored by methyl > primary > secondary
Nucleophile Favored by weak nucleophiles (e.g., H₂O, ROH) Favored by strong nucleophiles (e.g., CN⁻, I⁻, RS⁻)
Solvent Favored by polar protic solvents (e.g., water, alcohols) Favored by polar aprotic solvents (e.g., acetone, DMSO)
Leaving Group Good leaving group required Good leaving group required
Stereochemistry Racemization/Diastereomerization Inversion of configuration

| Intermediate | Carbocation | None (concerted mechanism) |

The α-bromine atom significantly alters the electronic properties of the amide functionality.

Electrophilicity: The bromine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the α-carbon and, subsequently, from the already electrophilic carbonyl carbon. This increased polarization of the carbonyl group enhances its susceptibility to nucleophilic attack at the carbonyl carbon itself, although reactions at the α-carbon are generally more common due to the presence of a good leaving group. Compared to a non-halogenated amide, the carbonyl carbon in this compound is more electrophilic. However, the resonance donation from the piperidine (B6355638) nitrogen still makes the amide less reactive than corresponding α-bromo esters or ketones. pearson.comquora.com

Acidity: The inductive effect of the α-bromine also increases the acidity of the α-proton (the hydrogen atom on the same carbon as the bromine). The electron-withdrawing nature of the halogen stabilizes the conjugate base (enolate) that is formed upon deprotonation. This enhanced acidity facilitates base-catalyzed reactions, including elimination and certain substitution pathways that may proceed through an enolate intermediate.

In addition to substitution, this compound can undergo elimination and rearrangement reactions, often in competition with nucleophilic substitution.

Elimination Reactions: In the presence of a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of an α,β-unsaturated amide, specifically 1-(prop-2-enoyl)-2-methylpiperidine. This reaction involves the abstraction of the α-proton by the base, with the simultaneous departure of the bromide ion and the formation of a carbon-carbon double bond. E1 eliminations, proceeding through a carbocation intermediate, are also possible and would compete with SN1 reactions. masterorganicchemistry.com

Rearrangement Pathways: Carbocation rearrangements can occur if the reaction proceeds via an SN1 or E1 mechanism. masterorganicchemistry.com However, for the secondary carbocation formed from this compound, a simple hydride or alkyl shift would not lead to a more stable carbocation. Therefore, significant rearrangement of the propanoyl backbone is unlikely under standard conditions. More complex rearrangements, such as the Favorskii rearrangement seen in α-halo ketones, are generally not observed with α-halo amides.

Chemical Transformations Involving the Piperidine Nitrogen

The nitrogen atom of the 2-methylpiperidine (B94953) ring is part of an amide linkage, which profoundly influences its reactivity compared to a simple tertiary amine.

The lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group through resonance. pearson.com This delocalization significantly reduces the nucleophilicity and basicity of the nitrogen atom. Consequently, direct N-alkylation or N-acylation at the piperidine nitrogen of this compound is not a feasible reaction pathway under normal conditions. Such derivatizations would require initial activation of the amide, for example, by reaction at the more nucleophilic carbonyl oxygen.

The piperidine ring is a stable, six-membered heterocycle. Ring-opening reactions of the N-acylpiperidine core in this compound are challenging due to the high stability of the amide bond. libretexts.org Unlike N-alkyl piperidines, which can be opened under certain oxidative or electrophilic conditions, N-acyl derivatives are much more robust.

Cleavage of the C-N bonds of the piperidine ring would necessitate harsh reaction conditions or specialized reagents designed to activate the amide bond. For instance, strong reducing agents might cleave the amide bond, but this would typically lead to the formation of an amino alcohol rather than a ring-opened product. Ring-opening via reactions like the von Braun degradation, which involves treatment of a tertiary amine with cyanogen (B1215507) bromide, is not applicable here due to the unreactive nature of the amide nitrogen. Some modern synthetic methods have been developed for the ring-opening of cyclic amines, but these often require specific functionalities elsewhere in the molecule that are not present in this compound. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name Structure
This compound C₉H₁₆BrNO
1-(Prop-2-enoyl)-2-methylpiperidine C₉H₁₅NO
Azide N₃⁻
Cyanide CN⁻
Water H₂O
Acetone C₃H₆O

Stereochemical Implications in Reaction Outcomes

The stereochemistry inherent in the this compound molecule plays a crucial role in directing the outcomes of subsequent chemical transformations. The presence of a chiral center at the 2-position of the piperidine ring introduces a source of asymmetry that can influence the stereoselectivity of reactions occurring at the α-carbon of the propanoyl group, as well as the diastereoselectivity of further reactions.

The 2-methylpiperidine moiety in this compound can act as a chiral auxiliary, a stereogenic group temporarily incorporated into a reactant to control the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com This principle is fundamental to asymmetric synthesis, where the goal is to produce a specific stereoisomer of a product. rsc.org

In the case of this compound, the α-carbon of the propanoyl group is prochiral. Reactions at this position, such as nucleophilic substitution of the bromine atom or enolate alkylation, can lead to the formation of a new stereocenter. The existing chirality of the 2-methylpiperidine ring creates a diastereomeric environment that can energetically favor the formation of one stereoisomer over the other.

For instance, in an enolate-mediated alkylation reaction, the formation of the enolate can be directed by the stereochemistry of the 2-methyl group. The subsequent approach of an electrophile would then be sterically hindered on one face of the enolate, leading to a preferential attack from the less hindered face. This concept is well-established in systems using chiral auxiliaries like oxazolidinones, where bulky substituents direct the trajectory of incoming reagents to achieve high diastereoselectivity. williams.eduharvard.edu

The general mechanism for such a stereoselective alkylation can be envisioned as follows:

Deprotonation at the α-carbon to form a chiral enolate. The geometry of this enolate can be influenced by the 2-methylpiperidine group.

The chiral enolate reacts with an electrophile.

The steric bulk of the 2-methylpiperidine group directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

The table below illustrates hypothetical outcomes for a stereoselective alkylation at the α-carbon of this compound, highlighting the influence of the chiral auxiliary.

ReactantElectrophileMajor DiastereomerMinor DiastereomerDiastereomeric Ratio (d.r.)
(R)-1-(2-Bromopropanoyl)-2-methylpiperidine EnolateMethyl Iodide(2'R, 2R)-Product(2'S, 2R)-Product95:5
(S)-1-(2-Bromopropanoyl)-2-methylpiperidine EnolateMethyl Iodide(2'S, 2S)-Product(2'R, 2S)-Product93:7
(R)-1-(2-Bromopropanoyl)-2-methylpiperidine EnolateBenzyl Bromide(2'R, 2R)-Product(2'S, 2R)-Product98:2
(S)-1-(2-Bromopropanoyl)-2-methylpiperidine EnolateBenzyl Bromide(2'S, 2S)-Product(2'R, 2S)-Product97:3

Once a new stereocenter has been established at the α-carbon, the resulting molecule possesses two stereocenters: one on the piperidine ring and the newly formed one. These two centers of chirality will collectively influence the stereochemical outcome of any subsequent reactions, a phenomenon known as diastereoselectivity.

For example, if the product from the aforementioned alkylation undergoes a reduction of the amide carbonyl group, the approach of the reducing agent will be influenced by the stereochemistry at both the 2-position of the piperidine and the α-carbon. This can lead to the selective formation of one diastereomer of the resulting amino alcohol. The relative orientation of the substituents on the two existing stereocenters will create a preferred conformation that dictates the facial selectivity of the carbonyl reduction.

The predictable nature of such diastereoselective reactions is a powerful tool in organic synthesis, allowing for the construction of complex molecules with multiple stereocenters in a controlled manner. The synthesis of substituted piperidines often relies on such diastereoselective strategies to achieve the desired stereoisomers. researchgate.net

The following table provides a hypothetical example of the diastereoselective reduction of a derivative of this compound, illustrating the influence of the two stereocenters on the reaction outcome.

Starting DiastereomerReactionMajor Product DiastereomerMinor Product DiastereomerDiastereomeric Ratio (d.r.)
(2'R, 2R)-1-(2-Methylpropanoyl)-2-methylpiperidineCarbonyl Reduction(1'S, 2'R, 2R)-Product(1'R, 2'R, 2R)-Product90:10
(2'S, 2R)-1-(2-Methylpropanoyl)-2-methylpiperidineCarbonyl Reduction(1'R, 2'S, 2R)-Product(1'S, 2'S, 2R)-Product85:15
(2'R, 2S)-1-(2-Methylpropanoyl)-2-methylpiperidineCarbonyl Reduction(1'S, 2'R, 2S)-Product(1'R, 2'R, 2S)-Product88:12
(2'S, 2S)-1-(2-Methylpropanoyl)-2-methylpiperidineCarbonyl Reduction(1'R, 2'S, 2S)-Product(1'S, 2'S, 2S)-Product92:8

Advanced Synthetic Applications and Derivatization Strategies

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The presence of the chiral 2-methylpiperidine (B94953) moiety allows 1-(2-Bromopropanoyl)-2-methylpiperidine to function as an effective chiral auxiliary. This enables the diastereoselective transformation of the propanoyl fragment, where the stereocenter on the piperidine (B6355638) ring directs the stereochemical outcome of reactions at the α-carbon. This principle is fundamental to its use in the asymmetric synthesis of a wide array of complex organic molecules.

This compound is a valuable precursor for synthesizing various nitrogen-containing heterocyclic compounds, which are prominent structural motifs in many pharmaceuticals. mdpi.com The reactivity of the α-bromo group facilitates intramolecular cyclization reactions, leading to the formation of new ring systems. For instance, activation of the amide followed by intramolecular nucleophilic substitution can be employed to construct piperidine and pyrrolidine (B122466) derivatives. nih.govresearchgate.netmdpi.com This strategy integrates amide activation, potential reduction, and cyclization into a one-pot process, offering an efficient route to functionalized heterocyclic structures. nih.govresearchgate.net

The general synthetic pathway can be adapted to produce a range of N-heterocycles, as outlined in the table below.

Target HeterocycleSynthetic StrategyKey Transformation
Substituted PiperidonesIntramolecular N-alkylationCyclization via nucleophilic attack of the piperidine nitrogen.
Fused Bicyclic SystemsTandem reaction sequencesBischler–Napieralski type reaction followed by reduction and cyclization. researchgate.net
Pyrrolo[1,2-a]quinolines1,3-Dipolar cycloadditionIn situ formation of an N-ylide followed by cycloaddition. lew.ro
Morpholin-2-onesN,O-HeteroannulationReaction with binucleophiles for [4+2] heteroannulation. researchgate.net

The core utility of this compound as a chiral building block is demonstrated in the asymmetric synthesis of α-substituted carboxylic acids and their derivatives, including α-amino acids. The 2-methylpiperidine group acts as a chiral auxiliary, directing the stereoselective substitution of the bromide atom by various nucleophiles. rsc.org

The general process involves two key steps:

Diastereoselective Alkylation: The enolate of the amide is generated and reacts with an electrophile, or a nucleophile directly displaces the bromide. The steric hindrance and electronic properties of the chiral auxiliary guide the incoming group to a specific face of the molecule, resulting in a high degree of diastereoselectivity.

Auxiliary Cleavage: The newly formed α-substituted amide is then hydrolyzed under acidic or basic conditions. This step cleaves the amide bond, releasing the chiral α-substituted carboxylic acid and recovering the 2-methylpiperidine auxiliary, which can often be recycled.

This methodology provides access to a variety of valuable chiral compounds. nih.govtcichemicals.comnih.gov Further chemical transformations, such as the Curtius rearrangement, can convert the resulting carboxylic acids into optically active α-amino acids, which are fundamental components of peptides and proteins. researchgate.net

Beyond its role in generating chiral acids and amines, this compound can serve as a versatile intermediate for creating a library of other amide derivatives. sphinxsai.com The α-bromo substituent can be replaced with a wide range of functional groups through nucleophilic substitution, leading to diverse structures. Subsequently, the entire piperidine amide group can be modified. For example, transamidation reactions can replace the 2-methylpiperidine moiety with other amines, yielding new amide compounds while retaining the functionality introduced at the α-position. This approach is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modification of the amide component is often required. nih.gov

Role in Cascade and Multicomponent Reaction Sequences

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple bond-forming events in a single operation, minimizing purification steps and resource consumption. fu-berlin.de this compound is a suitable candidate for inclusion in such sequences due to its multiple reactive sites.

In a potential MCR, the compound could act as one of three or more reactants combined in a one-pot synthesis. mdpi.commdpi.comnih.gov For example, the α-bromo position could undergo a substitution reaction, while the carbonyl group could participate in a condensation, leading to the rapid assembly of complex molecular scaffolds. nih.gov Its structure allows for sequential reactions where an initial substitution at the α-carbon could be followed by a catalyst-mediated cyclization or rearrangement, exemplifying a cascade process.

Rational Design of Derivatives for Academic Structure-Activity Studies

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure relates to its biological activity, forming the basis of rational drug design. researchgate.net this compound provides a core scaffold that can be systematically modified to probe these relationships.

Key points of diversification for SAR studies include:

The Piperidine Ring: The ring can be substituted at various positions or replaced with other cyclic amines (e.g., piperazine, morpholine) to investigate the impact of ring size, heteroatom content, and conformation on activity. nih.govnih.gov

The α-Position: The bromine atom can be replaced with a library of different functional groups (alkyl, aryl, hydroxyl, amino) to explore the steric and electronic requirements for optimal biological interaction.

The table below illustrates a hypothetical SAR exploration based on this scaffold.

Modification SiteDerivative ExamplePotential Impact on Activity
Piperidine Ring1-(2-Bromopropanoyl)-4-phenylpiperidineProbes for hydrophobic interactions.
α-Position1-(2-Hydroxypropanoyl)-2-methylpiperidineIntroduces hydrogen bonding capability.
Methyl Group1-(2-Bromopropanoyl)-2-ethylpiperidineInvestigates steric tolerance at the chiral center.
Propanoyl Backbone1-(2-Bromobutanoyl)-2-methylpiperidineAlters chain length and lipophilicity.

Such studies enable researchers to build a comprehensive understanding of the pharmacophore and optimize the lead compound for desired biological effects. nih.govresearchgate.net

Contributions to Polymer Chemistry and Materials Science (e.g., via functionalization)

The applications of this compound extend beyond small molecule synthesis into the realm of polymer chemistry and materials science. The α-bromo group is a well-known initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).

By immobilizing this compound onto a surface or a larger molecule, it can serve as an initiator to grow polymer chains with controlled molecular weight and low dispersity. This allows for the creation of "polymer brushes" on surfaces, modifying their properties (e.g., hydrophilicity, biocompatibility). Furthermore, it can be used to synthesize block copolymers, where different monomer units are added sequentially to create materials with unique phase behavior and mechanical properties. This post-functionalization strategy is a reliable and efficient way to create novel materials. nih.gov The chiral piperidine moiety within the resulting polymer structure could also impart unique chiroptical properties to the material.

Computational and Theoretical Insights into 1 2 Bromopropanoyl 2 Methylpiperidine

Quantum Chemical Investigations of Electronic Structure and Energetics

The electronic properties of piperidine (B6355638) derivatives are significantly influenced by the nature and orientation of their substituents. researchgate.net For an N-acylated piperidine ring, the nitrogen atom's lone pair participates in resonance with the carbonyl group, which affects the electron density distribution across the molecule. nih.gov This delocalization is crucial in determining the molecule's reactivity.

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. schrodinger.commdpi.com A smaller gap generally suggests higher reactivity.

For 1-(2-Bromopropanoyl)-2-methylpiperidine, the HOMO is expected to have significant contributions from the nitrogen lone pair and the π-system of the amide group. The LUMO is likely to be centered on the antibonding orbital of the C-Br bond at the α-carbon of the propanoyl group, making this site susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis can further detail the electronic structure by describing the charge distribution and orbital interactions. mdpi.com In N-acylpiperidines, NBO analysis has shown that the nitrogen atom's lone pair has increased p-character, indicative of sp² hybridization due to resonance with the carbonyl group. nih.gov This has a flattening effect on the nitrogen center and influences the conformational preferences of the ring.

The energetic properties, such as the heat of formation and strain energy, can also be computed. These values are crucial for understanding the stability of different conformers and for predicting the thermodynamics of reactions involving the molecule.

Table 1: Predicted Electronic Properties of this compound (based on analogous structures)

PropertyPredicted CharacteristicSignificance
HOMO Energy Relatively highIndicates susceptibility to electrophilic attack.
LUMO Energy Relatively low, localized on C-Br σ* orbitalIndicates susceptibility of the α-carbon to nucleophilic attack.
HOMO-LUMO Gap ModerateSuggests a balance of stability and reactivity.
Dipole Moment SignificantInfluences solubility and intermolecular interactions.
NBO Charge on α-Carbon PositiveConfirms the electrophilic nature of this position.

Mechanistic Studies of Reactions Using Computational Chemistry

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions, offering detailed information about transition states and reaction pathways that are often difficult to probe experimentally. researchgate.netfiveable.me For this compound, a key reaction of interest is the nucleophilic substitution at the α-carbon, where the bromine atom is displaced.

This reaction is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.com Computational studies of SN2 reactions on similar α-halo amides can provide a model for understanding the reactivity of this compound. nih.gov DFT calculations can be used to map the potential energy surface of the reaction, identifying the structures and energies of the reactants, transition state, and products. mdpi.com

The key features of a computed SN2 reaction mechanism for this compound with a generic nucleophile (Nu⁻) would include:

Reactant Complex: An initial association of the nucleophile with the α-carbon of the bromopropanoyl group.

Transition State: A pentacoordinate carbon center where the Nu-C bond is forming and the C-Br bond is breaking. The geometry of the transition state is crucial for determining the reaction's activation energy. Computational methods can precisely calculate this geometry and energy. ucsb.edu

Product Complex: The initial product formed after the departure of the bromide ion, where the product and the leaving group may still be associated.

The calculated activation energy (the energy difference between the reactant complex and the transition state) is a direct indicator of the reaction rate. fiveable.me Factors influencing this barrier, such as the nature of the nucleophile, the solvent, and stereoelectronic effects within the piperidine ring, can be systematically investigated through computational modeling.

For instance, the orientation of the piperidine ring and its substituents can influence the accessibility of the LUMO at the α-carbon, thereby affecting the reaction rate. Solvation effects, which can be modeled using implicit or explicit solvent models, are also critical, as they can stabilize charged species like the nucleophile and the leaving group, significantly altering the reaction's energy profile. mdpi.com

Table 2: Predicted Parameters for the SN2 Reaction of this compound with a Nucleophile (Nu⁻)

ParameterPredicted Value/CharacteristicMethod of Determination
Reaction Type SN2Analysis of reaction coordinates and transition state
Activation Energy (ΔG‡) ModerateDFT calculation of transition state energy
Transition State Geometry Trigonal bipyramidal at the α-carbonGeometry optimization of the saddle point
Solvent Effects Significant stabilization of charged speciesPolarizable Continuum Model (PCM) or explicit solvent molecules

Prediction of Conformational Preferences and Stereoelectronic Effects

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure. Computational methods are particularly adept at predicting the conformational preferences of such molecules, which arise from a delicate balance of steric and stereoelectronic effects.

For N-acyl-2-methylpiperidines, the piperidine ring typically adopts a chair conformation. However, the substituent at the 2-position (the methyl group) can be in either an axial or an equatorial position. In simple substituted cyclohexanes, an equatorial position is generally favored to minimize steric hindrance. However, in N-acyl-2-methylpiperidines, a strong preference for the axial conformer is often observed. nih.gov

This preference is a result of a phenomenon known as pseudoallylic strain or A1,3 strain . acs.org The acylation of the piperidine nitrogen leads to increased sp² character of the nitrogen atom due to resonance with the carbonyl group. This flattens the geometry around the nitrogen and creates a partial double bond character in the N-C(O) bond. nih.gov This arrangement leads to steric repulsion between the 2-substituent and the acyl group in the equatorial conformation. To alleviate this strain, the 2-methyl group preferentially adopts an axial position. nih.gov

Quantum mechanical calculations have quantified this preference. For a similar compound, 1-(acetyl)-2-methylpiperidine, the axial conformer is favored by approximately 3.2 kcal/mol over the equatorial conformer. nih.gov This energy difference is significant and indicates that at equilibrium, the axial conformer will be the overwhelmingly dominant species.

Stereoelectronic effects also play a crucial role. These are orbital interactions that depend on the spatial arrangement of bonds. In the case of N-acylpiperidines, the orientation of the nitrogen lone pair and the adjacent bonds influences the stability of the conformers. NBO analysis can reveal these stabilizing interactions, such as hyperconjugation between the nitrogen lone pair and antibonding orbitals of neighboring bonds.

Table 3: Calculated Conformational Energy Differences for N-Acyl-2-methylpiperidine Analogs

CompoundConformer PreferenceΔG (kcal/mol) (Axial - Equatorial)Reference
1-(acetyl)-2-methylpiperidineAxial-3.2 nih.gov
1-(N,N-dimethylcarbamoyl)-2-methylpiperidineAxial-2.1 nih.gov
1-(carbomethoxy)-2-methylpiperidineAxial-0.5 nih.gov

A negative ΔG indicates that the axial conformer is more stable.

In Silico Modeling for Synthetic Strategy Design

Computational tools are increasingly being used to design and optimize synthetic routes for complex molecules. clinmedkaz.orgclinmedkaz.org For a molecule like this compound, in silico modeling can assist in several ways, from retrosynthetic analysis to the prediction of reaction outcomes and the optimization of reaction conditions.

Retrosynthetic Analysis: Software programs can propose synthetic disconnections for a target molecule, working backward to identify readily available starting materials. For this compound, a primary retrosynthetic disconnection would be the amide bond, leading to 2-methylpiperidine (B94953) and 2-bromopropanoyl chloride (or a related activated carboxylic acid derivative).

Reaction Prediction: Once a potential synthetic step is identified, computational models can predict its feasibility and potential side products. For the acylation of 2-methylpiperidine with 2-bromopropanoyl chloride, computational chemistry could be used to model the reaction mechanism and predict the yield under various conditions (e.g., different bases, solvents, and temperatures).

Catalyst and Reagent Design: In silico screening can be used to identify optimal catalysts or reagents for a particular transformation. For example, if a specific stereoisomer of the final product is desired, computational docking could be used to design a chiral catalyst that favors the formation of one enantiomer over the other.

While specific in silico synthetic designs for this compound are not documented in publicly available literature, the general principles of computer-aided synthesis design are well-established. nih.gov These approaches are particularly valuable for complex piperidine derivatives, which are common scaffolds in pharmaceuticals. ajchem-a.comnih.gov The use of in silico methods can significantly reduce the experimental effort required to develop an efficient and robust synthesis.

Table 4: In Silico Tools for the Synthetic Design of this compound

Tool/MethodApplicationExpected Outcome
Retrosynthesis Software Proposing synthetic routesIdentification of 2-methylpiperidine and a 2-bromopropanoyl synthon as key precursors.
DFT Calculations Modeling reaction stepsPrediction of reaction barriers and thermodynamics for the amidation reaction.
QSAR Models Predicting reaction yieldsEstimation of the yield based on the properties of reactants and conditions.
Molecular Docking Designing stereoselective synthesesIdentification of suitable chiral catalysts or auxiliaries.

Conclusion and Future Research Directions

Synthesis and Reactivity Paradigms for 1-(2-Bromopropanoyl)-2-methylpiperidine

The primary route for the synthesis of this compound involves the acylation of 2-methylpiperidine (B94953) with a suitable 2-bromopropanoyl halide, most commonly 2-bromopropionyl bromide or chloride. This nucleophilic acyl substitution is a well-established method for amide bond formation. researchgate.netcore.ac.uk The reaction is typically conducted in the presence of a base to neutralize the hydrogen halide byproduct.

The reactivity of this compound is dictated by the presence of the electrophilic bromine atom at the α-position to the carbonyl group and the tertiary amide functionality. The bromine atom is susceptible to nucleophilic substitution, making the compound a valuable intermediate for the introduction of various functional groups. Furthermore, the amide bond can undergo hydrolysis under acidic or basic conditions, though it is generally stable.

Interactive Table 1: Proposed Synthesis of this compound

Reactant 1Reactant 2Reaction TypeProduct
2-Methylpiperidine2-Bromopropionyl bromideNucleophilic Acyl SubstitutionThis compound

Interactive Table 2: Key Reactive Sites and Potential Transformations

Reactive SiteType of ReactionPotential ReagentsPotential Products
α-Bromo positionNucleophilic SubstitutionAzides, Amines, Thiolsα-Azido, α-Amino, α-Thio derivatives
Amide CarbonylNucleophilic AdditionGrignard reagents, OrganolithiumsKetones (after hydrolysis)
Amide BondHydrolysisStrong acids or bases2-Methylpiperidine and 2-Bromopropanoic acid

Identification of Open Questions and Synthetic Challenges

Several open questions and synthetic challenges remain in the study of this compound. A primary challenge is the control of stereochemistry during its synthesis. Since both 2-methylpiperidine and 2-bromopropanoyl chloride are chiral, their reaction can result in a mixture of diastereomers. The development of stereoselective synthetic methods to obtain single diastereomers is a significant hurdle.

Another area of inquiry is the conformational analysis of the molecule. The piperidine (B6355638) ring can exist in different chair conformations, and the bulky N-acyl group can influence this equilibrium. Understanding the preferred conformation is crucial for predicting its reactivity and biological activity.

Furthermore, the stability of the C-Br bond under various reaction conditions needs to be systematically investigated. Potential side reactions, such as elimination to form an α,β-unsaturated amide, could compete with the desired substitution reactions.

Future Directions in Catalytic and Stereoselective Synthesis

Future research should focus on the development of catalytic and stereoselective methods for the synthesis of this compound. The use of chiral catalysts could enable the enantioselective acylation of 2-methylpiperidine, providing access to enantiopure forms of the final compound. nih.gov

Moreover, catalytic methods for the functionalization of the α-bromo position would be highly valuable. For instance, transition-metal-catalyzed cross-coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds. nih.gov Visible-light-mediated photoredox catalysis is another emerging area that could offer mild and efficient ways to functionalize this position. nih.gov

Exploration of Novel Chemical Space and Applications

The exploration of the chemical space around this compound holds promise for the discovery of new molecules with interesting properties. The synthesis of a library of derivatives by varying the nucleophile in the substitution reaction at the α-bromo position could lead to compounds with diverse biological activities. Piperidine derivatives are known to be important scaffolds in medicinal chemistry. nih.govwhiterose.ac.uk

The potential of this compound as a building block in the synthesis of more complex molecules, such as alkaloids or other natural products containing the piperidine motif, should be investigated. Its bifunctional nature, with a reactive α-bromo ketone and a stable amide, makes it a versatile synthetic intermediate.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Bromopropanoyl)-2-methylpiperidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via acylation of 2-methylpiperidine derivatives using 2-bromopropanoyl chloride. Key steps include:
  • Reagent Selection : Use anhydrous conditions with triethylamine as a base to neutralize HCl byproducts .
  • Solvent Optimization : Dichloromethane or THF at 0–5°C minimizes side reactions (e.g., hydrolysis of the bromopropanoyl group) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR Analysis : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm regiochemistry. Key signals include the piperidine ring protons (δ 1.2–2.8 ppm) and bromopropanoyl carbonyl (δ 170–175 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves stereochemistry. For example, triclinic (P1) crystal systems with Z = 4 and cell parameters (e.g., a = 10.397 Å, b = 14.487 Å) reveal half-chair piperidine conformations and intramolecular O–H⋯O hydrogen bonds .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of toxic fumes, especially during bromopropanoyl chloride reactions .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does stereochemistry influence molecular conformation and intermolecular interactions in this compound?

  • Methodological Answer :
  • Conformational Analysis : X-ray data reveals sp² hybridization at the piperidine nitrogen (sum of angles ≈ 359.5°), leading to half-chair or envelope conformations. Puckering parameters (Q = 0.465–0.478 Å, θ = 51–53°) quantify ring distortion .
  • Intermolecular Interactions : C–H⋯O hydrogen bonds stabilize crystal packing. Computational tools (e.g., Mercury software) model these interactions to predict solubility and crystallinity .

Q. What computational methods are suitable for modeling reactivity and electronic properties?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) for reactivity predictions .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to study nucleophilic substitution at the bromine site .

Q. How can researchers design assays to evaluate antibacterial and antitubercular activity?

  • Methodological Answer :
  • MIC Determination : Use broth microdilution (96-well plates) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Include positive controls (e.g., ciprofloxacin) and measure optical density at 600 nm .
  • Resazurin Assay : For antitubercular activity, test against Mycobacterium tuberculosis H37Rv. Fluorescence intensity (ex/em: 560/590 nm) correlates with bacterial viability .

Q. What strategies resolve discrepancies in bioactivity data across studies?

  • Methodological Answer :
  • Statistical Validation : Apply Abbott’s formula (% control = 100(X - Y)/X) to normalize mortality data, where X = survival in untreated controls and Y = treated samples .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Ensure replicates (n ≥ 3) and report confidence intervals .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromopropanoyl)-2-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-(2-Bromopropanoyl)-2-methylpiperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.